

Application Notes and Protocols for EN460 In Vitro Assay

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Compound of Interest

Compound Name: EN460

Cat. No.: B15604809

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Audience: Researchers, scientists, and drug development professionals.

Introduction

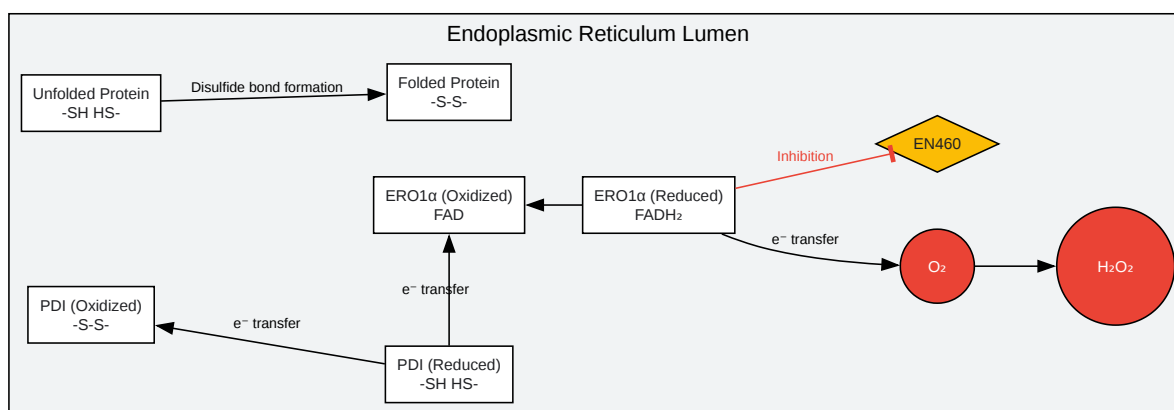
EN460 is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a flavin adenine dinucleotide (FAD)-containing enzyme crucial for disulfide bond formation in the endoplasmic reticulum (ER).[1] ERO1 α , a key isoform, facilitates oxidative protein folding by transferring electrons from Protein Disulfide Isomerase (PDI) to molecular oxygen, a process that generates hydrogen peroxide (H₂O₂) as a byproduct.[2] Dysregulation of ERO1 α activity can lead to ER stress, implicating it in various diseases, including cancer.[3][4] **EN460** selectively targets the reduced, active form of ERO1 α , preventing its reoxidation and thereby inhibiting its enzymatic activity.[1][5] These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of **EN460** and similar compounds against ERO1 α .

Mechanism of Action of **EN460**

EN460 acts as a selective inhibitor of ERO1 α with an IC₅₀ of approximately 1.9 μ M.[1][5] The compound's mechanism involves a reaction with at least one cysteine residue generated during the activation and catalytic turnover of ERO1 α , leading to the enzyme's inactivation.[5] Although **EN460** can react with other thiols, its interaction with ERO1 α is stabilized by the protein's structure, leading to the displacement of the FAD cofactor from the active site.[1][5] This selective and stable bond formation with the active form of ERO1 α explains its potent inhibitory effect.[5]

Signaling Pathway of ERO1 α -PDI Mediated Disulfide Bond Formation

The following diagram illustrates the central role of ERO1 α in the oxidative folding of proteins within the ER and the inhibitory action of **EN460**.



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Caption: ERO1 α -PDI signaling pathway and **EN460** inhibition.

Experimental Protocols

This section details the methodologies for determining the inhibitory effect of **EN460** on ERO1 α activity in vitro. A common method is the Amplex Red assay, which measures the H₂O₂ produced during the ERO1 α catalytic cycle.[3][4]

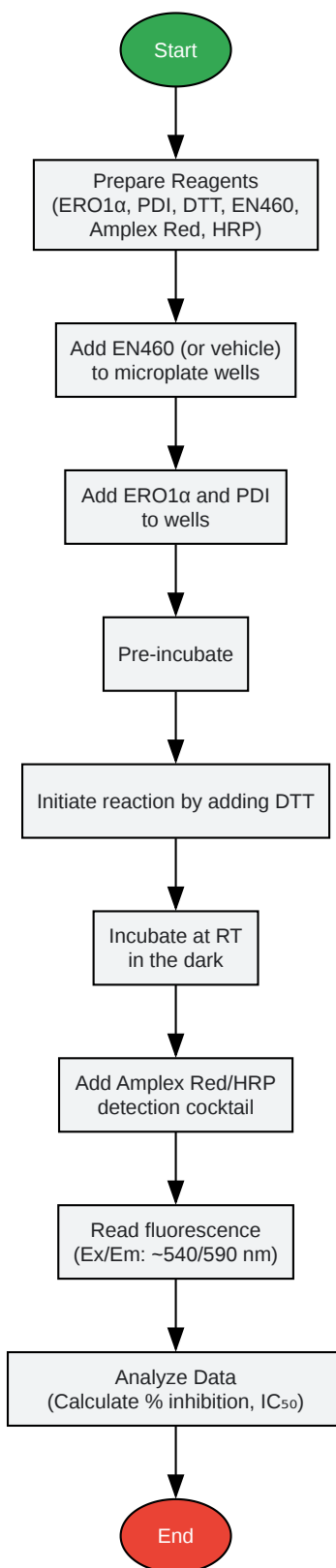
Materials and Reagents

- Recombinant human ERO1 α
- Recombinant human PDI

- **EN460** (or other test inhibitors)
- Amplex Red reagent
- Horseradish peroxidase (HRP)
- Dithiothreitol (DTT)
- Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
- 96-well black, clear-bottom microplates
- Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Workflow: Amplex Red Assay

The following diagram outlines the workflow for the ERO1 α inhibition assay using Amplex Red.



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Caption: Workflow for the **EN460** in vitro ERO1α inhibition assay.

Detailed Protocol: ERO1 α Inhibition Assay

- Reagent Preparation:
 - Prepare a stock solution of **EN460** in DMSO. Further dilute in assay buffer to desired concentrations.
 - Prepare working solutions of ERO1 α and PDI in assay buffer.
 - Prepare a fresh solution of DTT in assay buffer.
 - Prepare the Amplex Red/HRP working solution according to the manufacturer's instructions. Protect from light.
- Assay Procedure:
 - To the wells of a 96-well plate, add 2 μ L of the diluted **EN460** solution or vehicle (DMSO) for the control.
 - Add 48 μ L of a master mix containing ERO1 α and PDI to each well.
 - Pre-incubate the plate for 15-30 minutes at room temperature.
 - Initiate the enzymatic reaction by adding 50 μ L of the DTT solution to each well.
 - Incubate the plate for 60 minutes at room temperature, protected from light.
 - Stop the reaction and initiate the detection by adding 50 μ L of the Amplex Red/HRP working solution.
 - Incubate for an additional 10-15 minutes at room temperature, protected from light.
 - Measure the fluorescence using a microplate reader.

Data Presentation

The inhibitory activity of **EN460** and its derivatives, as well as its effect on other FAD-containing enzymes, can be summarized in tables for easy comparison.

Table 1: IC₅₀ Values of **EN460** and Derivatives against ERO1 α

Compound	ERO1 α IC ₅₀ (μ M)	Reference
EN460	1.9	[1][5]
EN460	22.13	[3]
EN460	16.46 \pm 3.47	[4]
T151742	8.27 \pm 2.33	[4]

Note: Variations in IC₅₀ values can arise from different assay conditions and recombinant protein preparations.

Table 2: Cytotoxicity of **EN460** in Human Myeloma Cell Lines

Cell Line	IC ₅₀ (μ M) after 72h	Reference
U266	10.1 \pm 1.11	[3]
MM1.S	14.74 \pm 1.23	[3]

Table 3: Inhibitory Activity of **EN460** against Other FAD-Containing Enzymes

Enzyme	IC ₅₀ (μ M)	Reference
MAO-A	7.9	[3]
MAO-B	30.59	[3]
LSD1	4.16	[3]

Troubleshooting and Considerations

- High Background: Ensure fresh preparation of DTT and Amplex Red reagents. Protect the Amplex Red solution from light to prevent auto-oxidation.

- Low Signal: Optimize enzyme concentrations and incubation times. Ensure the activity of the recombinant ERO1 α .
- Inhibitor Solubility: **EN460** is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid effects on enzyme activity.
- Selectivity: As shown in Table 3, **EN460** can inhibit other FAD-containing enzymes.[3][4] It is crucial to perform counter-screens to determine the selectivity of any identified inhibitors.

Conclusion

The provided protocol offers a robust method for assessing the in vitro inhibitory activity of **EN460** and other compounds against ERO1 α . By quantifying the reduction in H₂O₂ production, researchers can determine the potency and efficacy of potential inhibitors. The data presented underscores the inhibitory potential of **EN460** while also highlighting the need to consider its off-target effects in drug development programs.

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